1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-

CAS No.: 35401-80-0

Cat. No.: VC18528283

Molecular Formula: C15H14N4

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35401-80-0 |

|---|---|

| Molecular Formula | C15H14N4 |

| Molecular Weight | 250.30 g/mol |

| IUPAC Name | 2-methyl-3,6-diphenyl-1H-1,2,4,5-tetrazine |

| Standard InChI | InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) |

| Standard InChI Key | NWSLGTNNYUDULG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

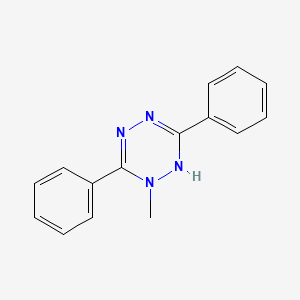

The compound’s systematic name, 1,4-dihydro-1-methyl-3,6-diphenyl-1,2,4,5-tetrazine, reflects its core structure: a six-membered ring containing four nitrogen atoms (positions 1, 2, 4, and 5) with partial saturation at the 1,4-positions . The methyl group occupies position 1, while phenyl groups are attached to positions 3 and 6 (Figure 1). Its molecular formula is C15H14N4, with a molecular weight of 250.303 g/mol . Unlike fully aromatic tetrazines, the dihydro modification introduces distinct electronic and steric properties, influencing reactivity in cycloaddition reactions .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 35401-80-0 | |

| Molecular Formula | C15H14N4 | |

| Molecular Weight | 250.303 g/mol | |

| Physical State | Liquid | |

| Assay Purity | ≥99.0% |

Physicochemical Properties

Solubility and Reactivity

Limited solubility data exist, but its liquid state at room temperature suggests moderate polarity. Analogous tetrazines display solubility in chloroform (e.g., 25 mg/mL for 3,6-diphenyl-1,2,4,5-tetrazine) , though the methyl group in this derivative may enhance lipophilicity. The pKa of similar tetrazines is approximately 0.36, indicating weak acidity , but the dihydro modification likely alters protonation behavior.

Applications in Research

Cycloaddition Chemistry

Tetrazines are renowned for inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes) . While the parent 3,6-diphenyltetrazine participates in these reactions with tunable kinetics , the dihydro-methyl variant’s reduced aromaticity may modulate reactivity. Preliminary studies suggest dihydrotetrazines serve as intermediates in catalytic cycles or as precursors to stabilized radicals, though experimental validation is pending .

Materials Science

The electron-deficient nature of tetrazines facilitates applications in conductive materials. Density functional theory (DFT) studies on 3,6-diphenyltetrazine reveal charge transport properties suitable for molecular electronics . Introducing a methyl group could sterically hinder packing or enhance solubility in polymer matrices, making this derivative a candidate for organic semiconductors.

| Supplier | Purity | Quantity | Price |

|---|---|---|---|

| Chemlyte Solutions | 99.0% | 100 g | $Custom |

| TCI America | >98.0% | 1 g | $76 |

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing scalable, high-yield routes to enable bulk production.

-

Reactivity Profiling: Systematic kinetic studies of IEDDA reactions with varied dienophiles.

-

Toxicology Studies: Acute and chronic exposure assessments to establish safety protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume